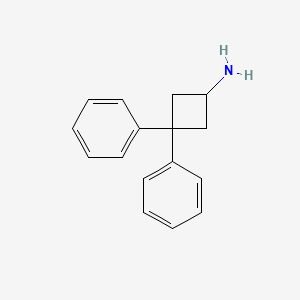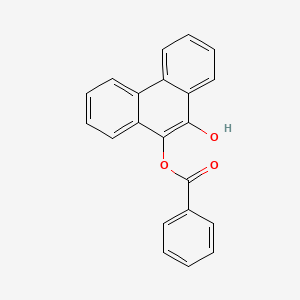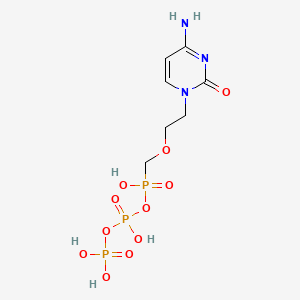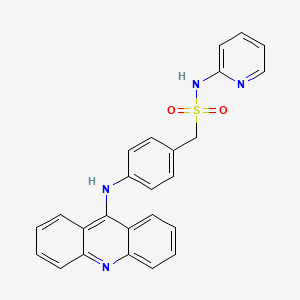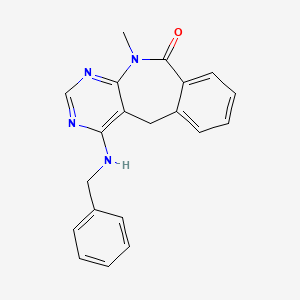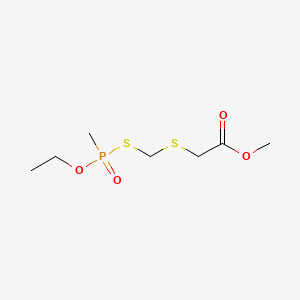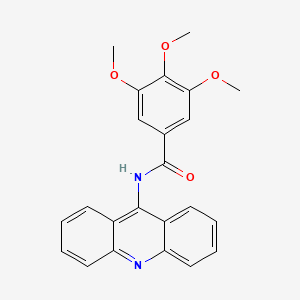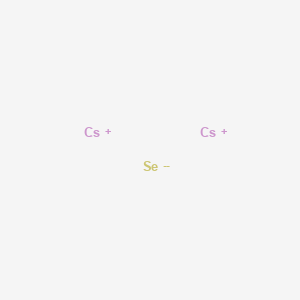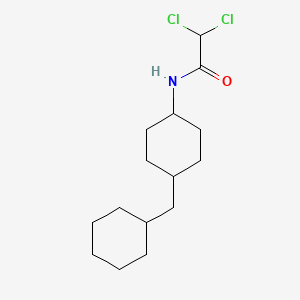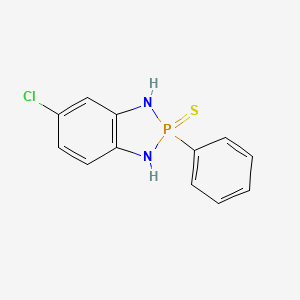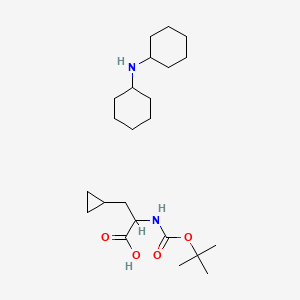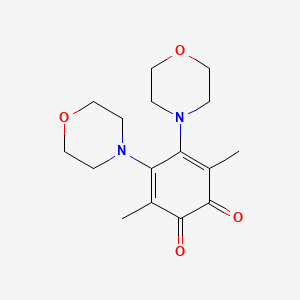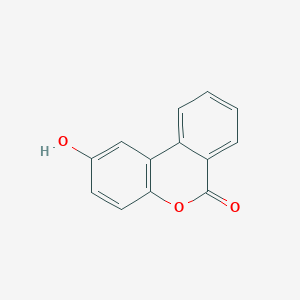
2-Hydroxy-6H-benzo(c)chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6H-benzo©chromen-6-one, also known as urolithin B, is a hydroxylated derivative of ellagic acid. This compound is part of the benzo©chromen-6-one family, which is known for its diverse biological activities. Urolithin B is a significant metabolite produced in the human gut from ellagic acid, a polyphenol found in various fruits and nuts, particularly pomegranates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6H-benzo©chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the chromen-6-one ring structure.
Industrial Production Methods
Industrial production of 2-Hydroxy-6H-benzo©chromen-6-one can involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6H-benzo©chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of Lewis acids.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxychromanols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6H-benzo©chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6H-benzo©chromen-6-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Neuroprotection: It modulates signaling pathways involved in neuronal survival and function, such as the PI3K/Akt pathway.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes like COX-2.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-6H-benzo©chromen-6-one is compared with other similar compounds such as:
Ellagic Acid: The precursor of urolithin B, known for its antioxidant and anti-cancer properties.
Urolithin A: Another metabolite of ellagic acid, noted for its mitochondrial health benefits.
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory activities.
The uniqueness of 2-Hydroxy-6H-benzo©chromen-6-one lies in its specific metabolic pathway and its potent neuroprotective effects, which are being extensively studied for therapeutic applications .
Eigenschaften
CAS-Nummer |
3525-01-7 |
|---|---|
Molekularformel |
C13H8O3 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-hydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7,14H |
InChI-Schlüssel |
JIOCZMQHSOXWTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
